Cas no 754188-51-7 (6-Methoxy-2-methyl-3-nitroaniline)

6-Methoxy-2-methyl-3-nitroaniline 化学的及び物理的性質
名前と識別子
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- 6-methoxy-2-methyl-3-nitroaniline
- 6-Methoxy-2-methyl-3-nitroaniline
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- インチ: 1S/C8H10N2O3/c1-5-6(10(11)12)3-4-7(13-2)8(5)9/h3-4H,9H2,1-2H3
- InChIKey: OCGREBZYXCGQIN-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C(C)=C1N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 192
- XLogP3: 1.4
- トポロジー分子極性表面積: 81.1
6-Methoxy-2-methyl-3-nitroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010009108-1g |
6-Methoxy-2-methyl-3-nitroaniline |
754188-51-7 | 97% | 1g |
$1460.20 | 2023-09-01 |
6-Methoxy-2-methyl-3-nitroaniline 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
6-Methoxy-2-methyl-3-nitroanilineに関する追加情報
Professional Introduction to Compound with CAS No. 754188-51-7 and Product Name: 6-Methoxy-2-methyl-3-nitroaniline
The compound with the CAS number 754188-51-7 is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and material science. The product name, 6-Methoxy-2-methyl-3-nitroaniline, provides a detailed chemical structure that underscores its potential applications and reactivity. This introduction delves into the compound's chemical properties, synthesis methods, and recent advancements in its application domains.
Chemical Structure and Properties:
The molecular formula of 6-Methoxy-2-methyl-3-nitroaniline is C₈H₉NO₃, reflecting its aromatic nature with substituents that enhance its reactivity. The presence of a nitro group at the 3-position and a methoxy group at the 6-position, combined with a methyl group at the 2-position, creates a unique electronic distribution across the benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Synthesis Methods:
The synthesis of 6-Methoxy-2-methyl-3-nitroaniline typically involves nitration and methylation reactions starting from aniline derivatives. The nitration process introduces the nitro group at the 3-position, while methylation at the 2-position follows. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing yield. For instance, the use of heterogeneous catalysts has been shown to provide better control over reaction conditions, making the process more sustainable.
Applications in Pharmaceutical Chemistry:
One of the most promising applications of 6-Methoxy-2-methyl-3-nitroaniline is in the synthesis of bioactive molecules. Its nitro group can be reduced to an amine, providing a platform for further functionalization. This property has been exploited in the development of novel antimicrobial agents and anticancer drugs. Recent studies have demonstrated its role as a precursor in creating kinase inhibitors, which are crucial in targeted cancer therapies. The methoxy and methyl groups also contribute to its versatility, allowing for modifications that enhance drug-like properties such as solubility and bioavailability.
Material Science Applications:
Beyond pharmaceuticals, 6-Methoxy-2-methyl-3-nitroaniline finds applications in material science, particularly in the synthesis of dyes and pigments. The nitro group's ability to absorb light at specific wavelengths makes it valuable in creating high-performance colorants for textiles and coatings. Additionally, its aromatic structure can be incorporated into conductive polymers, which are used in organic electronics. Recent research has explored its use in developing light-emitting diodes (LEDs) and photovoltaic cells, where its electronic properties contribute to improved device efficiency.
Environmental Considerations:
The environmental impact of synthesizing and using 6-Methoxy-2-methyl-3-nitroaniline is an important consideration. While traditional nitration methods can produce hazardous byproducts, greener alternatives are being developed. For example, biocatalytic approaches using enzymes have shown promise in reducing waste and energy consumption. These methods align with global efforts to promote sustainable chemistry practices, ensuring that industrial processes remain environmentally responsible.
Future Prospects:
The future of 6-Methoxy-2-methyl-3-nitroaniline lies in its continued exploration across multiple disciplines. As research progresses, new applications are likely to emerge, particularly in drug discovery where its structural features offer unique advantages. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into commercial products. Furthermore, advancements in computational chemistry will aid in predicting molecular behavior, optimizing synthetic routes, and identifying novel derivatives with enhanced properties.
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